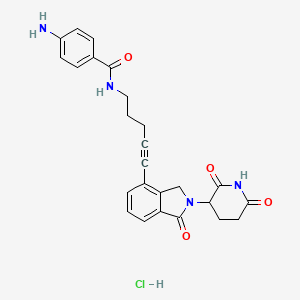
Lenalidomide-propargyl-C2-amido-Ph-NH2 hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lenalidomide-propargyl-C2-amido-Ph-NH2 hydrochloride is a chemical compound that incorporates a cereblon (CRBN) ligand for the E3 ubiquitin ligase and a linker. This compound is used in the design of proteolysis targeting chimeras (PROTACs), specifically for the creation of PROTAC MD-224 . It is a click chemistry reagent containing an alkyne group, which allows it to undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing azide groups .
Méthodes De Préparation
The synthesis of Lenalidomide-propargyl-C2-amido-Ph-NH2 hydrochloride involves multiple steps, including the incorporation of the cereblon ligand and the linker. The reaction conditions typically involve the use of copper catalysts to facilitate the azide-alkyne cycloaddition . Industrial production methods are not explicitly detailed in the available literature, but the compound is synthesized under controlled laboratory conditions to ensure high purity and efficacy .
Analyse Des Réactions Chimiques
Lenalidomide-propargyl-C2-amido-Ph-NH2 hydrochloride undergoes several types of chemical reactions:
Substitution Reactions: The compound can participate in substitution reactions due to the presence of reactive functional groups.
Click Chemistry: It contains an alkyne group that allows it to undergo CuAAC with azide-containing molecules.
Oxidation and Reduction: While specific oxidation and reduction reactions are not detailed, the presence of multiple functional groups suggests potential reactivity under appropriate conditions.
Common reagents used in these reactions include copper catalysts for CuAAC and various solvents to facilitate the reactions. The major products formed depend on the specific reactants used in the CuAAC process .
Applications De Recherche Scientifique
Lenalidomide-propargyl-C2-amido-Ph-NH2 hydrochloride has several scientific research applications:
Chemistry: It is used in the synthesis of PROTACs, which are molecules designed to target and degrade specific proteins.
Biology: The compound is utilized in studies involving protein degradation and the ubiquitin-proteasome system.
Industry: The compound’s role in click chemistry makes it valuable for various industrial applications, including the development of new materials and pharmaceuticals
Mécanisme D'action
The mechanism of action of Lenalidomide-propargyl-C2-amido-Ph-NH2 hydrochloride involves its role as a ligand for the E3 ubiquitin ligase cereblon. By binding to cereblon, the compound facilitates the ubiquitination and subsequent degradation of target proteins. This process is crucial in the design of PROTACs, which aim to selectively degrade disease-causing proteins .
Comparaison Avec Des Composés Similaires
Lenalidomide-propargyl-C2-amido-Ph-NH2 hydrochloride is unique due to its specific incorporation of the cereblon ligand and its application in PROTAC design. Similar compounds include:
Thalidomide: An earlier immunomodulatory drug that also targets cereblon but lacks the specific linker used in this compound.
Pomalidomide: Another cereblon-targeting drug with different structural features.
PROTAC MD-224: A specific PROTAC designed using this compound
These compounds share the common feature of targeting cereblon but differ in their specific applications and structural components.
Propriétés
Formule moléculaire |
C25H25ClN4O4 |
|---|---|
Poids moléculaire |
480.9 g/mol |
Nom IUPAC |
4-amino-N-[5-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]pent-4-ynyl]benzamide;hydrochloride |
InChI |
InChI=1S/C25H24N4O4.ClH/c26-18-10-8-17(9-11-18)23(31)27-14-3-1-2-5-16-6-4-7-19-20(16)15-29(25(19)33)21-12-13-22(30)28-24(21)32;/h4,6-11,21H,1,3,12-15,26H2,(H,27,31)(H,28,30,32);1H |
Clé InChI |
CUMXORBICFYTPG-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC(=O)C1N2CC3=C(C=CC=C3C2=O)C#CCCCNC(=O)C4=CC=C(C=C4)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



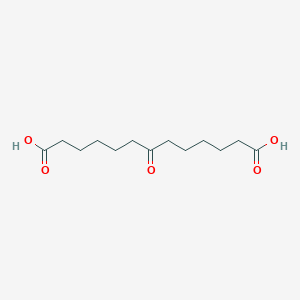
![[(2R,5R)-5-{6-[(3-hydroxyphenyl)amino]purin-9-yl}oxolan-2-yl]methyl acetate](/img/structure/B11932503.png)
![1-[1-(2-Amino-3-methylbutanoyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B11932505.png)

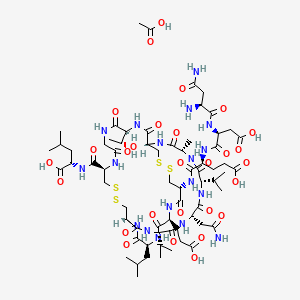
![(2S)-2-{[(2S,5S,20R)-2-benzyl-11-[3-(carbamoylamino)propyl]-5-[(4-hydroxyphenyl)methyl]-8-[4-(isopropylamino)butyl]-14-(naphthalen-2-ylmethyl)-3,6,9,12,15,18,23-heptaoxo-1,4,7,10,13,16,19-heptaazacyclotricosan-20-yl]formamido}-6-(isopropylamino)hexanamide](/img/structure/B11932518.png)
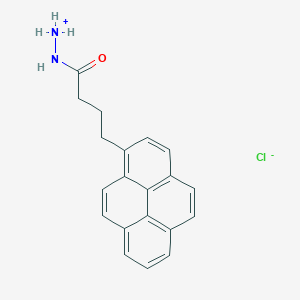
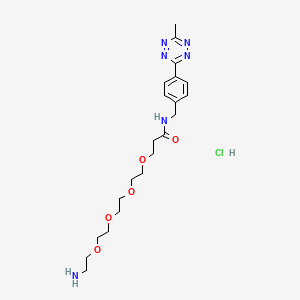
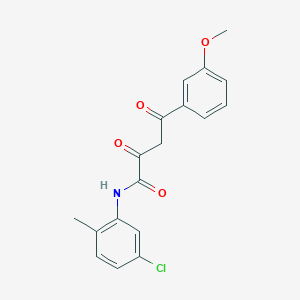
![(2R,4S)-1-[(2S)-2-acetamido-3-[6-[[2-[(9R)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]hexylsulfanyl]-3-methylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B11932533.png)
![6-[6-(2-hexyldecanoyloxy)hexyl-(2-hydroxyethyl)amino]hexyl 2-hexyldecanoate](/img/structure/B11932539.png)
![trans-1-cyclopentyl-6-(4-methyl-1-(quinoxalin-6-ylmethyl)pyrrolidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11932561.png)
![(1S,3R)-3-amino-N-[3-(naphthalen-1-ylamino)-1H-indazol-5-yl]cyclohexane-1-carboxamide](/img/structure/B11932577.png)
